

Application Notes: Z-VAD-FMK for Apoptosis Inhibition in Jurkat Cells

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Compound of Interest

Compound Name: FMK 9a

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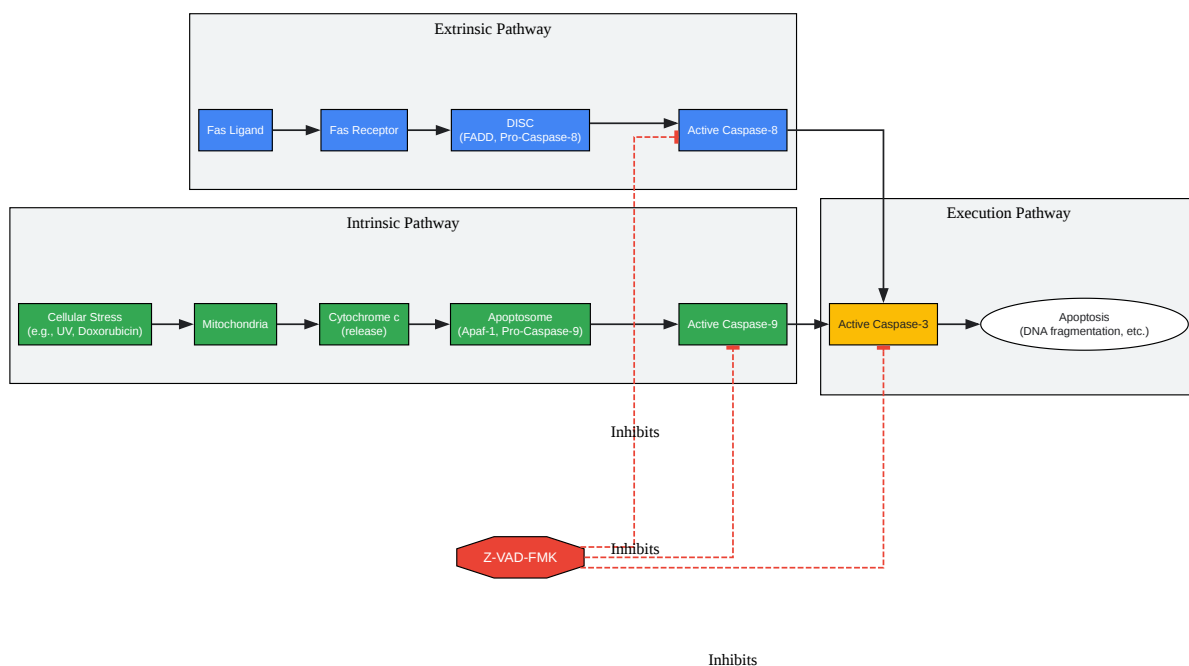
Introduction

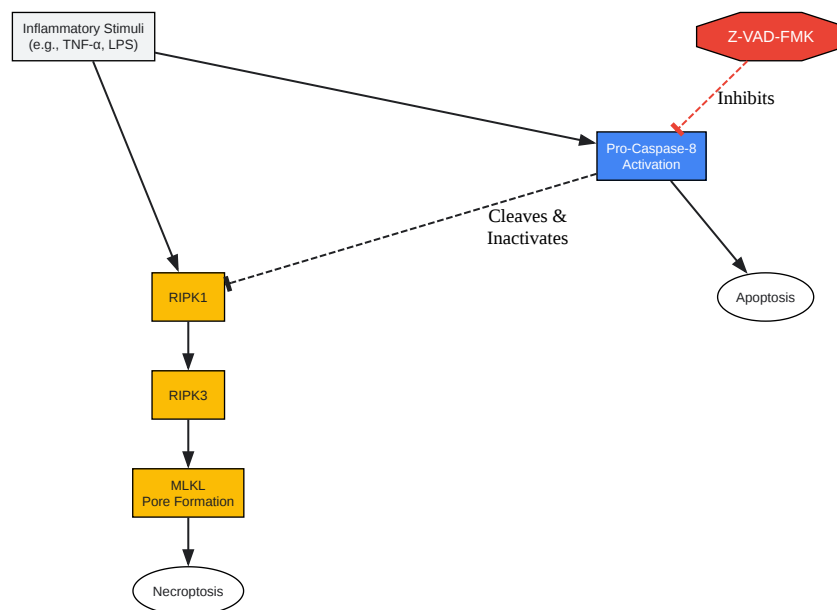
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely used in apoptosis research.^{[1][2]} It functions by binding to the catalytic site of caspases, the key proteases that execute the apoptotic program.^{[3][4]} Jurkat cells, a human T-lymphocyte cell line, are a common model for studying apoptosis, particularly via the extrinsic or death receptor pathway (e.g., Fas-mediated).^{[5][6]} These application notes provide detailed protocols for using Z-VAD-FMK to inhibit apoptosis in Jurkat cells, methods for quantifying its effects, and a summary of relevant signaling pathways.

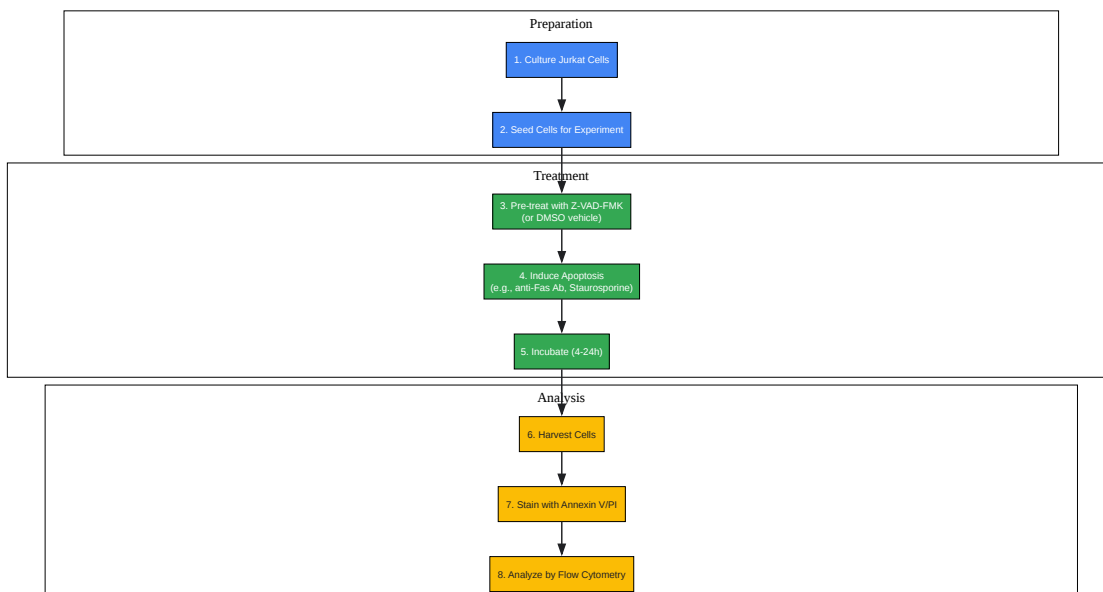
Mechanism of Action

Apoptosis proceeds via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of ligands like FasL to death receptors (e.g., Fas/CD95), leading to the recruitment of FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).^[6] This proximity induces the auto-activation of caspase-8. The intrinsic pathway is triggered by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates caspase-9.^[7] Both initiator caspases (caspase-8 and -9) converge to activate executioner caspases, primarily caspase-3, which cleave cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis.^[1] Z-VAD-

FMK broadly inhibits both initiator and executioner caspases, thereby blocking the apoptotic cascade.^{[1][3]}







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